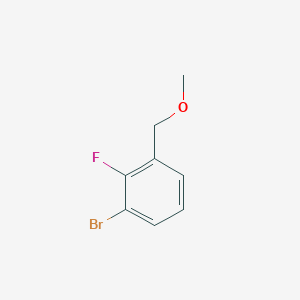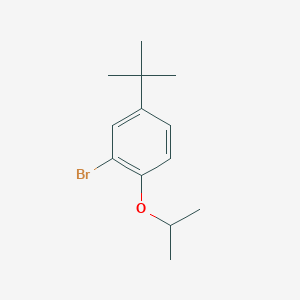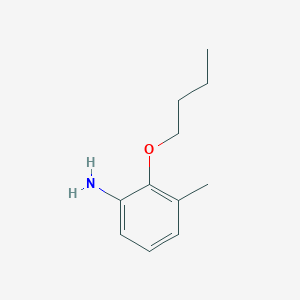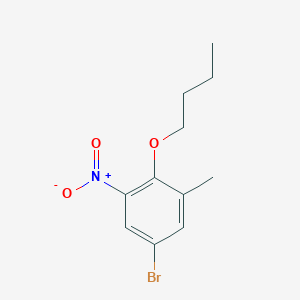
(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride (BCPMH) is a synthetic compound of the pyridine family, which has proven to be a versatile molecule with a wide range of applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. BCPMH is a colorless solid, soluble in water and organic solvents. It is an important intermediate for the preparation of various pharmaceuticals, agrochemicals, and other compounds. BCPMH is also used as a reagent in organic synthesis, and as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques: Studies have developed efficient synthesis methods for compounds related to (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride. These methods include steps like bromination, chlorination, and functionalization through various chemical reactions, which are pivotal for producing high-yield and pure compounds for further research applications (Morgentin et al., 2009).
Anticancer and Antimicrobial Studies
- Anticancer Properties: Some derivatives of this compound have shown promising results in anticancer studies. For example, certain metal complexes containing related compounds demonstrated effective anticancer activities against various cancerous cell lines (Preethi et al., 2021).
- Antimicrobial Effects: Studies have also synthesized compounds similar to this compound and tested them for antimicrobial properties. These compounds have shown acceptable antibacterial and antifungal activities, indicating potential in antimicrobial research (Rao et al., 2013).
Applications in Molecular Docking
- Molecular Docking Studies: Research has used this compound derivatives in molecular docking studies. These studies help in understanding the interaction of these compounds with target proteins, which is crucial for designing new drugs and understanding their mechanisms of action (Preethi et al., 2021).
Cellular Imaging and Photocytotoxicity
- Photocytotoxicity in Red Light: Iron(III) complexes involving derivatives of this compound have been studied for their photocytotoxic properties. These complexes showed significant photocytotoxicity in red light, making them potential candidates for targeted cancer therapies (Basu et al., 2014).
Potential Anticonvulsant Agents
- Anticonvulsant Activity: Schiff bases derived from compounds similar to this compound have been synthesized and showed promising results as potential anticonvulsant agents. These findings open avenues for new therapeutic drugs in neurology (Pandey & Srivastava, 2011).
Eigenschaften
IUPAC Name |
(5-bromo-3-chloropyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKXGUMEKUXZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416714-02-7 | |
| Record name | 2-Pyridinemethanamine, 5-bromo-3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



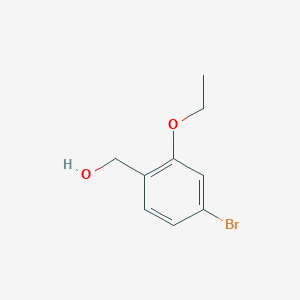
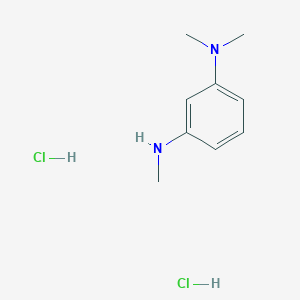


![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)
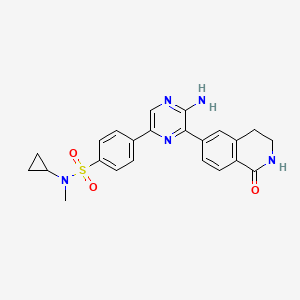
![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)
